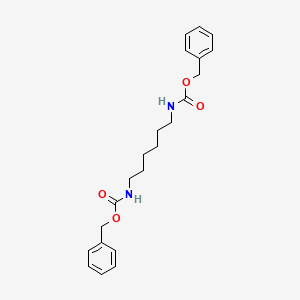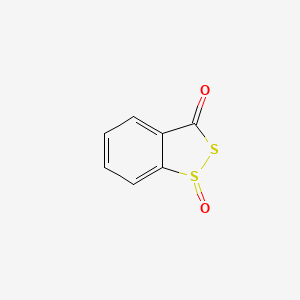
N-(3-Iodo-4-methylphenyl)-2-(pyrrolidin-1-yl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Iodo-4-methylphenyl)-2-(pyrrolidin-1-yl)isonicotinamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an iodine atom, a methyl group, and a pyrrolidine ring attached to an isonicotinamide core, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodo-4-methylphenyl)-2-(pyrrolidin-1-yl)isonicotinamide typically involves the following steps:
Methylation: Addition of a methyl group to the 4-position of the phenyl ring.
Formation of Pyrrolidine Ring: Cyclization to form the pyrrolidine ring.
Coupling with Isonicotinamide: The final step involves coupling the iodinated and methylated phenyl-pyrrolidine intermediate with isonicotinamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions and prevent decomposition.
化学反应分析
Types of Reactions
N-(3-Iodo-4-methylphenyl)-2-(pyrrolidin-1-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like iodine (I2) and bromine (Br2) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
N-(3-Iodo-4-methylphenyl)-2-(pyrrolidin-1-yl)isonicotinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3-Iodo-4-methylphenyl)-2-(pyrrolidin-1-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The iodine atom and pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
相似化合物的比较
Similar Compounds
- N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide
- N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide
Uniqueness
N-(3-Iodo-4-methylphenyl)-2-(pyrrolidin-1-yl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
585544-16-7 |
|---|---|
分子式 |
C17H18IN3O |
分子量 |
407.25 g/mol |
IUPAC 名称 |
N-(3-iodo-4-methylphenyl)-2-pyrrolidin-1-ylpyridine-4-carboxamide |
InChI |
InChI=1S/C17H18IN3O/c1-12-4-5-14(11-15(12)18)20-17(22)13-6-7-19-16(10-13)21-8-2-3-9-21/h4-7,10-11H,2-3,8-9H2,1H3,(H,20,22) |
InChI 键 |
IQKXHERWPRKHIH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)N3CCCC3)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[(1-propan-2-ylpiperidin-4-yl)amino]butanoate](/img/structure/B8675055.png)
![methyl 3-[(3-aminobenzoyl)amino]propanoate](/img/structure/B8675063.png)
![Propanoic acid, 2-[4-(trifluoromethyl)phenoxy]-, ethyl ester](/img/structure/B8675071.png)










